1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-methyl-1-phenyl- is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolo-pyridine structure, which is significant in medicinal chemistry due to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
The compound can be synthesized through various chemical methods, and its derivatives have been explored in scientific literature for their pharmacological properties. Notably, research has indicated that certain derivatives exhibit potent inhibitory activity against FGFRs, making them promising candidates for cancer treatment .
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-methyl-1-phenyl- can be classified under:
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-4-methyl-1-phenyl- typically involves multi-step synthetic routes that may include cyclization reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to confirm the structure and purity of the synthesized compound.
1H-Pyrrolo[2,3-b]pyridine derivatives can undergo various chemical reactions including:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to proceed efficiently. For example, palladium-catalyzed cross-coupling reactions are commonly used for substituting halogen atoms with carbon-containing groups.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine derivatives primarily involves their role as inhibitors of fibroblast growth factor receptors. These receptors are critical in cell signaling pathways that regulate cell proliferation and survival.
1H-Pyrrolo[2,3-b]pyridine derivatives have significant applications in medicinal chemistry:
The chemoselective Suzuki-Miyaura cross-coupling is pivotal for installing aryl groups at the C-2 position of halogenated pyrrolopyridine intermediates. As demonstrated in CSF1R inhibitor development, Pd₂(dba)₃ catalyzes the coupling between 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine (7) and arylboronic acids with exceptional selectivity (>90:10 mono/diarylation ratio). This methodology enables access to diverse 2-aryl derivatives like 14a-c (Table 1) while suppressing undesired C-4 side reactions. Key parameters include:
Table 1: Suzuki-Miyaura Arylation of 2-Iodo-4-chloropyrrolopyridine
Product | Aryl Group | Catalyst System | Yield (%) | Diarylation (%) |
---|---|---|---|---|
14a | Phenyl | Pd₂(dba)₃ | 75 | <2 |
14b | 4-MeO-phenyl | Pd₂(dba)₃ | 71 | 3 |
14c | 4-HOCH₂-phenyl | Pd₂(dba)₃ | 68 | 4 |
N-1 arylation is achieved via Buchwald-Hartwig amination of 4-chloro-6-iodopyrrolo[2,3-b]pyridine precursors. Pd(OAc)₂/RuPhos in tert-butanol efficiently couples aryl halides with the pyrrole NH, yielding N-phenyl derivatives like 10 in 68% yield. Critical considerations include:
Position-selective C-6 chlorination employs N-protected pyrrolopyridines to direct electrophilic attack. Key approaches:
C-4 methylation exploits directed ortho-metalation (DoM) strategies:
Achieving orthogonality in sequential modifications demands precise catalyst control:
SEM (trimethylsilylethoxymethyl) dominates protection due to:
Alternative groups include:
Table 2: Protecting Group Performance in Pyrrolopyridine Synthesis
Protecting Group | Introduction Yield (%) | Stability | Deprotection Method | Key Advantage |
---|---|---|---|---|
SEM | 85 | Suzuki, Buchwald, LDA | TFA/CH₂Cl₂ | Directs C-6 substitution |
Troc | 78 | Acid/Base, Tf₂O activation | Zn/AcOH | Enables pure 2-acylation |
Fmoc | 82 | Moderate acid/base | Piperidine/DCM | UV-monitorable deprotection |
Ts | 90 | Strong acid/base | Mg/MeOH, harsh | Low cost, but poor regioselectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7